Tetraallyl pyromellitate Tetraallyl pyromellitate
Brand Name: Vulcanchem
CAS No.: 13360-98-0
VCID: VC21009909
InChI: InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2
SMILES: C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol

Tetraallyl pyromellitate

CAS No.: 13360-98-0

Cat. No.: VC21009909

Molecular Formula: C22H22O8

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Tetraallyl pyromellitate - 13360-98-0

Specification

CAS No. 13360-98-0
Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
IUPAC Name tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate
Standard InChI InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2
Standard InChI Key HEKQWIORQJRILW-UHFFFAOYSA-N
SMILES C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C
Canonical SMILES C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C

Introduction

Chemical Structure and Properties

Molecular Structure

Tetraallyl pyromellitate features a benzene core with four carboxyl groups, each esterified with an allyl group . The molecular formula is C22H22O8, with a molecular weight of 414.4 g/mol . The compound's IUPAC name is tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate . Its structure can be represented by several standard chemical identifiers:

IdentifierValue
Molecular FormulaC22H22O8
Standard InChIInChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2
Standard InChIKeyHEKQWIORQJRILW-UHFFFAOYSA-N
SMILESC=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C
CAS Registry Number13360-98-0

Physical and Chemical Properties

Tetraallyl pyromellitate is characterized by a set of physical and chemical properties that influence its behavior in chemical reactions and applications:

PropertyValue
Molecular Weight414.4 g/mol
Physical StateColorless solid
XLogP3-AA3.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count8
Rotatable Bond Count16
Exact Mass414.13146766 Da

The presence of four allyl groups (CH2=CH-CH2-) provides multiple reactive sites for crosslinking reactions. These unsaturated functional groups can undergo addition polymerization, making the compound particularly valuable as a crosslinking agent in polymer formulations.

Applications in Polymer Chemistry

Crosslinking Applications

Tetraallyl pyromellitate is primarily utilized as a crosslinking coagent in polymer compositions. Its role involves enhancing the mechanical properties of polymers by forming crosslinks during polymerization processes. These crosslinks create three-dimensional networks within the polymer structure, resulting in materials with improved characteristics.

The crosslinking function of tetraallyl pyromellitate is particularly valuable for:

  • Improving thermal stability of polymers

  • Enhancing mechanical strength

  • Increasing chemical resistance

  • Modifying rheological properties

Radiation Crosslinking

In certain applications, radiation such as gamma or electron beams can be used to initiate crosslinking reactions involving tetraallyl pyromellitate. The efficiency of this process may be enhanced by incorporating compounds with multiple ethylenic double bonds (called prorads) into the polymer composition. This radiation-induced crosslinking is useful for materials that need to maintain their properties under extreme conditions.

Polymer Enhancement

The addition of tetraallyl pyromellitate to polymer formulations can significantly alter the properties of the resulting materials. The table below summarizes the key enhancements observed:

PropertyEnhancement Effect
Tensile StrengthIncreased due to three-dimensional network formation
Heat ResistanceImproved thermal stability at elevated temperatures
Chemical ResistanceEnhanced resistance to solvents and chemicals
Dimensional StabilityReduced deformation under stress
Aging CharacteristicsImproved resistance to degradation over time

Comparative Analysis with Related Compounds

To better understand the properties and applications of tetraallyl pyromellitate, it is valuable to compare it with structurally related compounds such as tetramethyl pyromellitate and tetraoctyl pyromellitate.

PropertyTetraallyl PyromellitateTetramethyl PyromellitateTetraoctyl Pyromellitate
CAS Number13360-98-0635-10-921895707
Molecular FormulaC22H22O8C14H14O8C42H70O8
Molecular Weight414.4 g/mol310.26 g/mol703.0 g/mol
Melting PointNot reported143-144°CNot reported
Boiling PointNot reported370.9°C at 760 mmHgNot reported
Key CharacteristicReactive allyl groupsLower reactivityHigher lipophilicity

The primary structural difference between these compounds lies in the ester groups: tetraallyl pyromellitate contains allyl groups with carbon-carbon double bonds that contribute to its crosslinking activity, tetramethyl pyromellitate has less reactive methyl groups, and tetraoctyl pyromellitate has long hydrocarbon chains that may influence its solubility and compatibility with different polymer systems .

Chemical Reactions

Crosslinking Mechanisms

Tetraallyl pyromellitate participates in crosslinking reactions primarily through its allyl groups, which contain carbon-carbon double bonds capable of undergoing addition polymerization. These reactions can be initiated through various mechanisms:

  • Thermal initiation: Heat provides the energy required to activate the reaction between the allyl groups and polymer chains

  • Radiation initiation: Gamma or electron beams can generate free radicals that initiate the crosslinking process

  • Chemical initiation: Peroxides or other radical-generating compounds can trigger the crosslinking reaction

The crosslinking process typically involves the formation of covalent bonds between the allyl groups of tetraallyl pyromellitate and reactive sites on polymer chains, resulting in a three-dimensional network structure.

Reactivity Pattern

The reactivity of tetraallyl pyromellitate is primarily determined by its allyl groups, which can undergo various addition reactions typical of alkenes:

  • Free radical addition

  • Halogenation

  • Hydrogenation

  • Epoxidation

These reactions provide additional pathways for incorporating tetraallyl pyromellitate into polymer systems or modifying its properties for specific applications.

Analytical Identification Methods

Several analytical techniques can be employed for the identification and characterization of tetraallyl pyromellitate:

Spectroscopic Methods

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can identify functional groups in tetraallyl pyromellitate, particularly the characteristic absorption bands of ester groups (C=O stretching at approximately 1700 cm⁻¹) and C=C bonds from the allyl groups .

  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, including the environment of hydrogen atoms (¹H NMR) and carbon atoms (¹³C NMR) .

Chromatographic Methods

Chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) can be used for separation, identification, and quantification of tetraallyl pyromellitate in complex mixtures.

Research Developments and Future Directions

Research involving tetraallyl pyromellitate continues to evolve, with ongoing efforts to expand its applications and optimize its performance in various systems. Patent literature suggests interest in developing novel applications for this compound, particularly in specialized polymer formulations .

Potential areas for future research include:

  • Development of novel crosslinking systems with enhanced efficiency

  • Investigation of structure-property relationships in crosslinked polymers containing tetraallyl pyromellitate

  • Application in emerging technologies such as advanced composites, coatings, and specialty materials

  • Exploration of synergistic effects with other additives and modifiers

  • Assessment of environmental fate and ecotoxicological profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator